
(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride" is a compound of interest due to its unique structure, which features a cyclopropane ring, a fluoromethyl group, and an amine moiety. This combination confers distinct chemical and physical properties, making it a subject of various scientific investigations.
Synthesis Analysis
The synthesis of fluorinated analogs of cyclopropanes, including derivatives similar to "(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride," typically involves cyclopropanation reactions, stereoselective fluorination, and amine introduction. For instance, Kazuta et al. (2002) developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units, which are crucial for synthesizing conformationally restricted analogs of biologically active compounds, demonstrating the importance of precise synthetic strategies in obtaining the desired stereochemistry (Kazuta, Matsuda, & Shuto, 2002).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including "(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride," is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and influences the compound's reactivity and physical properties. Abele, Seiler, & Seebach (1999) investigated the crystal structures and modeling of oligopeptides consisting of cyclopropane-derived amino acids, highlighting the impact of the cyclopropane ring on molecular conformation and hydrogen bonding patterns (Abele, Seiler, & Seebach, 1999).
Chemical Reactions and Properties
Cyclopropane derivatives undergo various chemical reactions, including ring opening, functionalization, and reactions with nucleophiles. The presence of a fluoromethyl group can influence the compound's reactivity, often increasing its electrophilic character. Schlinquer et al. (2019) detailed the catalytic asymmetric synthesis of mono-substituted cyclopropane esters, demonstrating the role of catalysis in achieving desired stereochemistry and functional group introduction in cyclopropane derivatives (Schlinquer, Huang, Chen, Poisson, Pannecoucke, Charette, & Jubault, 2019).
Wissenschaftliche Forschungsanwendungen
Lipase-Catalyzed Hydrolytic Resolution in Synthesis
- Application : A study by Wang, Liu, and Tsai (2019) described the use of (1R,2R)-2-(3,4-diflurophenyl)cyclopropane-1-carboxylic acid, a related compound, in the efficient preparation of Ticagrelor, a platelet aggregation antagonist. This involved a hydrolytic resolution process, highlighting the compound's potential in synthesizing optically pure derivatives for pharmaceutical applications (Wang, Liu, & Tsai, 2019).
Chiral Cyclopropane Synthesis
- Application : Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, using derivatives similar to (1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine. This study underscores the role of such compounds in synthesizing biologically active, conformationally restricted molecules (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Fluorinated Analogues
- Application : Research by Sloan and Kirk (1997) involved the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a compound analogous to (1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine. Their work provides insights into the synthesis process of such fluorinated amino acids, relevant in the development of new pharmaceuticals (Sloan & Kirk, 1997).
Sigma Receptor Ligands
- Application : A study by Schinor et al. (2020) discovered stereoisomeric fluorinated cyclopropan-1-amines as new σ receptor ligands, demonstrating potential applications in neuroscience and pharmacology (Schinor et al., 2020).
Synthesis of Chiral Ligands
- Application : Majid et al. (2012) reported the synthesis of hemilabile chiral C2 symmetrical bidentate substituted amide ligands derived from chiral Feist’s acid, utilizing (1R,2R)-(+)-3-methylenecyclo-propane-1,2-dicarboxylic acid. This highlights the compound's utility in asymmetric transformations (Majid et al., 2012).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-2-3-1-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVESCXROAMQGTM-RFKZQXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride | |
CAS RN |
2307776-39-0 |
Source


|
| Record name | rac-(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485771.png)
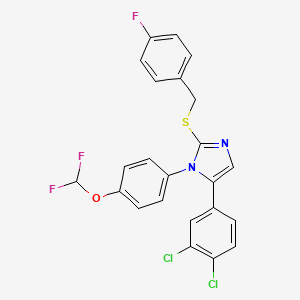
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2485775.png)
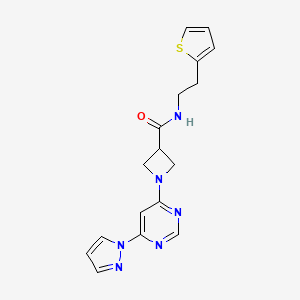
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)
![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)
![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)
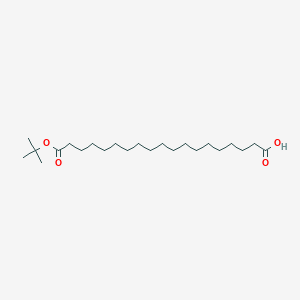
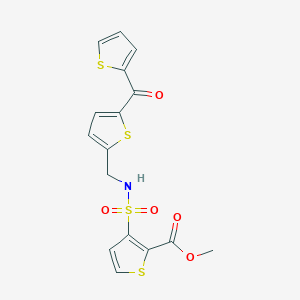
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)
![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)
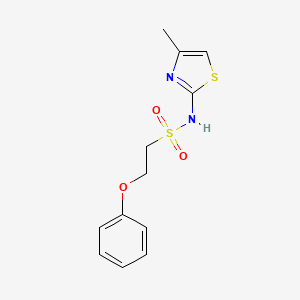
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)